5,5'-Disulfanediylbis(4-nitrothiophene-2-sulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 273793 typically involves the reaction of thiophene derivatives with sulfonamide groups under controlled conditions. One common method includes the nitration of thiophene followed by the introduction of sulfonamide groups through a series of substitution reactions. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of NSC 273793 may involve large-scale nitration and sulfonation processes. These methods are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of NSC 273793.
Chemical Reactions Analysis
Types of Reactions
NSC 273793 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under varying conditions of temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
NSC 273793 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The primary mechanism of action of NSC 273793 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 273793 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.
Uniqueness
NSC 273793 stands out due to its unique combination of thiophene and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound in cancer research and drug development .
Properties
CAS No. |
64729-07-3 |
---|---|
Molecular Formula |
C8H6N4O8S6 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-nitro-5-[(3-nitro-5-sulfamoylthiophen-2-yl)disulfanyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H6N4O8S6/c9-25(17,18)5-1-3(11(13)14)7(21-5)23-24-8-4(12(15)16)2-6(22-8)26(10,19)20/h1-2H,(H2,9,17,18)(H2,10,19,20) |
InChI Key |
TYQRQKLOWNBWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])SSC2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.